molecular formula C17H18N4O2S2 B2534842 2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide CAS No. 2415517-59-6

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide

Cat. No.: B2534842
CAS No.: 2415517-59-6
M. Wt: 374.48
InChI Key: VCDBAQZFCHGEMK-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide is a complex organic compound that features a thieno[3,2-d]pyrimidine moiety, an azetidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide has several applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in other substituents.

    Azetidine Derivatives: Compounds with the azetidine ring but different functional groups.

    Sulfonamide Derivatives: Compounds with the sulfonamide group but different core structures.

Uniqueness

2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)ethane-1-sulfonamide is unique due to the combination of these three moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-25(23,9-7-13-4-2-1-3-5-13)20-14-10-21(11-14)17-16-15(6-8-24-16)18-12-19-17/h1-6,8,12,14,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBAQZFCHGEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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